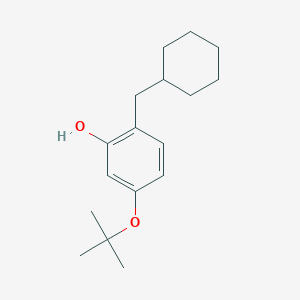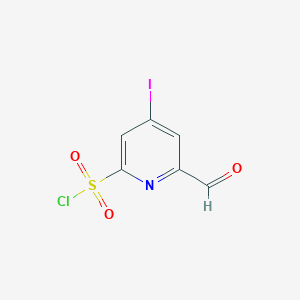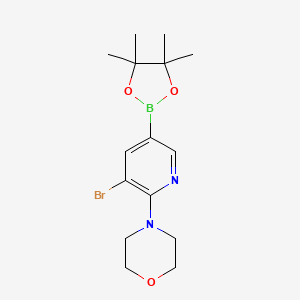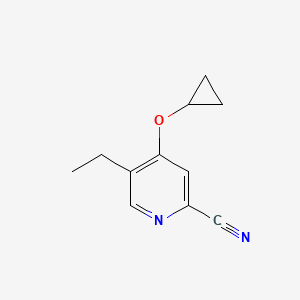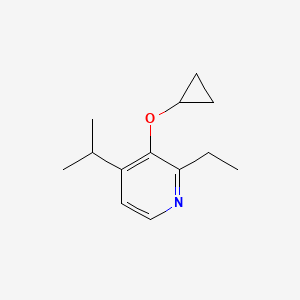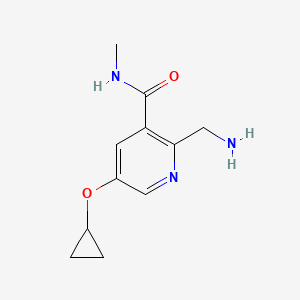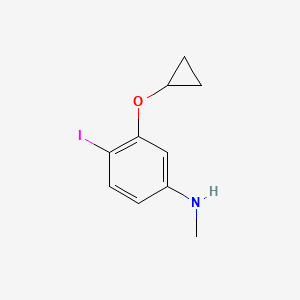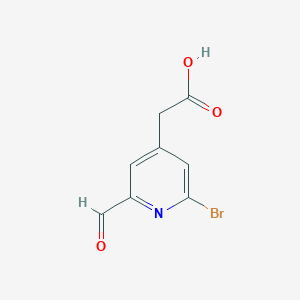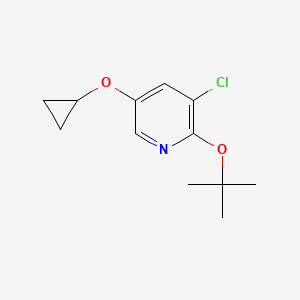
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16ClNO2 It is a pyridine derivative that features tert-butoxy, chloro, and cyclopropoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol, chloro reagents, and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the tert-butoxy and chloro groups, respectively. The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-tert-butoxy-3-substituted-5-cyclopropoxypyridine derivatives.
Oxidation: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxycarbonylpyridine.
Reduction: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxypiperidine.
科学的研究の応用
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
3-Tert-butoxy-2-chloro-5-cyclopropoxypyridine: Similar structure but with different positioning of substituents.
2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine: Another isomer with different positioning of the chloro and cyclopropoxy groups.
Uniqueness
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
3-chloro-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
PUOUVFFQPUQWSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


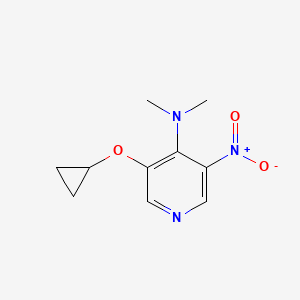


![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)

